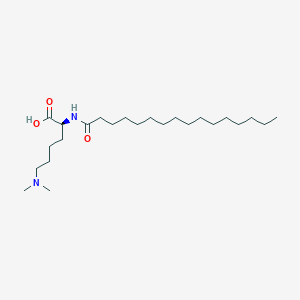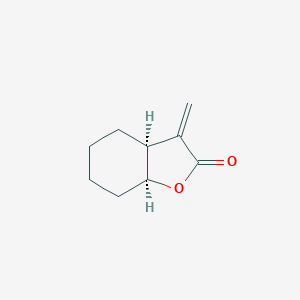
(3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of interesting properties that make it a valuable tool for investigating a range of biological processes. In
Mechanism of Action
The mechanism of action of ((3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one is not fully understood, but it is believed to involve the modulation of neurotransmitter release. This compound has been found to interact with a range of receptors in the nervous system, including serotonin and dopamine receptors.
Biochemical and Physiological Effects:
(this compound)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, this compound has been found to have anti-inflammatory properties and to be a potent antioxidant. It has also been shown to have a protective effect on neurons, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using ((3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one in lab experiments is its ability to modulate neurotransmitter release. This makes it a valuable tool for investigating the role of neurotransmitters in a range of physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research involving ((3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one. One area of interest is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to have a protective effect on neurons, which may make it a valuable tool for developing new treatments. Another area of interest is in the study of the role of neurotransmitters in mood regulation and mental health. (this compound)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one has been found to modulate neurotransmitter release, which may have implications for the treatment of mood disorders such as depression and anxiety. Overall, (this compound)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one is a valuable tool for investigating a range of biological processes, and its potential applications in scientific research are wide-ranging.
Synthesis Methods
((3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one can be synthesized using a variety of methods. One common method involves the condensation of 3-methyl-2-cyclohexen-1-one with 1,3-cyclohexanedione in the presence of a base such as sodium hydroxide. This reaction produces (this compound)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one as the major product.
Scientific Research Applications
((3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one has been used in a variety of scientific research applications. One area of interest is in the study of the nervous system. This compound has been found to have an effect on the release of neurotransmitters such as dopamine and serotonin, which are involved in a range of physiological processes including mood regulation and motor control.
properties
CAS RN |
16822-06-3 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3aS,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C9H12O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h7-8H,1-5H2/t7-,8-/m0/s1 |
InChI Key |
JZULHXPIDKRFAY-YUMQZZPRSA-N |
Isomeric SMILES |
C=C1[C@@H]2CCCC[C@@H]2OC1=O |
SMILES |
C=C1C2CCCCC2OC1=O |
Canonical SMILES |
C=C1C2CCCCC2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




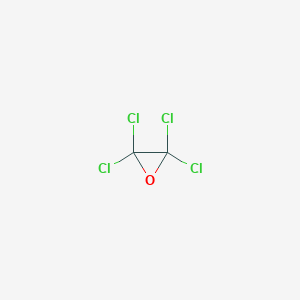


![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)

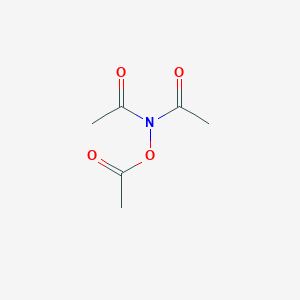



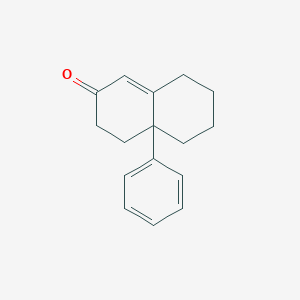
![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
